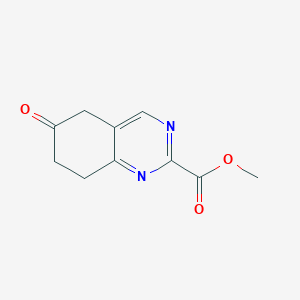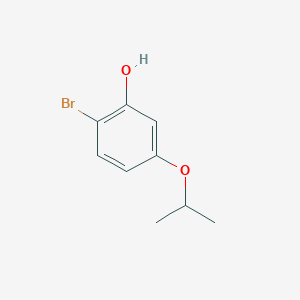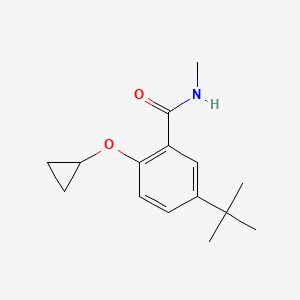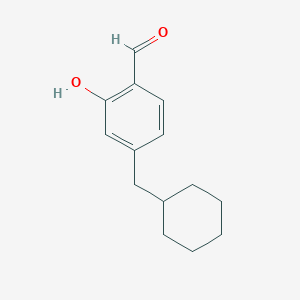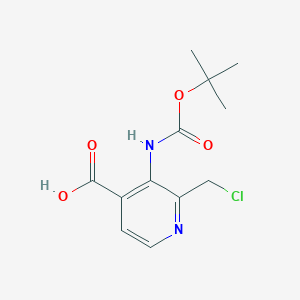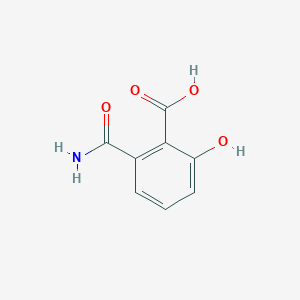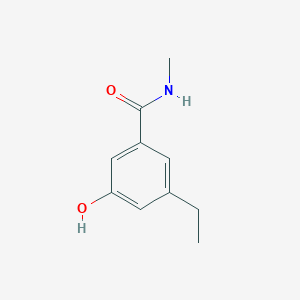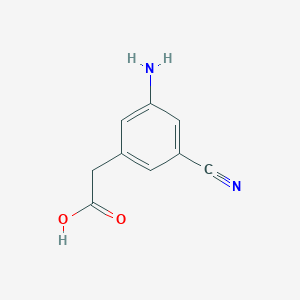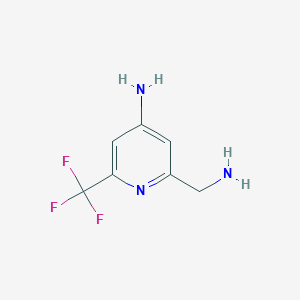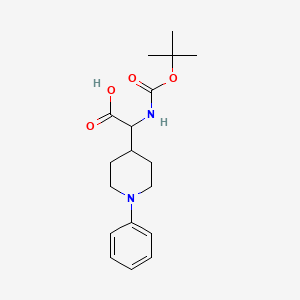
Tert-butoxycarbonylamino-(1-phenyl-piperidin-4-YL)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butoxycarbonylamino-(1-phenyl-piperidin-4-YL)-acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry due to their potential pharmacological properties. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butoxycarbonylamino-(1-phenyl-piperidin-4-YL)-acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.
Attachment of the Acetic Acid Moiety: This step often involves the use of acetic anhydride or acetyl chloride in the presence of a base.
Protection with Boc Group: The final step involves the protection of the amino group with the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Tert-butoxycarbonylamino-(1-phenyl-piperidin-4-YL)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Tert-butoxycarbonylamino-(1-phenyl-piperidin-4-YL)-acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like 4-phenylpiperidine and its derivatives.
Boc-Protected Amino Acids: Other Boc-protected amino acids used in peptide synthesis.
Uniqueness
Tert-butoxycarbonylamino-(1-phenyl-piperidin-4-YL)-acetic acid is unique due to its specific structure, which combines a piperidine ring, a phenyl group, and a Boc-protected amino acid. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C18H26N2O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-15(16(21)22)13-9-11-20(12-10-13)14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,19,23)(H,21,22) |
InChIキー |
HEMRIHMJPJFIKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1CCN(CC1)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


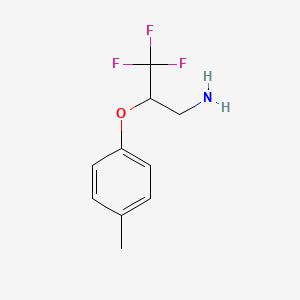

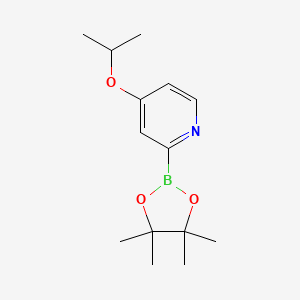
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)

